molecular formula C8H18ClNO B13538996 N,2,2-trimethyloxan-4-aminehydrochloride

N,2,2-trimethyloxan-4-aminehydrochloride

Cat. No.: B13538996
M. Wt: 179.69 g/mol
InChI Key: IXSHVVGWQUVUJQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,2-trimethyloxan-4-aminehydrochloride typically involves the reaction of dimethylethanolamine with thionyl chloride under controlled temperature conditions (5-15°C) in an ice water bath. This is followed by a reflux reaction with absolute ethyl alcohol for one hour. The product is then filtered and dried to obtain the final compound .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield, purity, and cost-effectiveness. The process involves similar steps as the synthetic route but on a larger scale, with additional measures to ensure environmental conservation and safety .

Chemical Reactions Analysis

Types of Reactions

N,2,2-trimethyloxan-4-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-one derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N,2,2-trimethyloxan-4-aminehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,2,2-trimethyloxan-4-aminehydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its use. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .

Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

N,2,2-trimethyloxan-4-amine;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-8(2)6-7(9-3)4-5-10-8;/h7,9H,4-6H2,1-3H3;1H

InChI Key

IXSHVVGWQUVUJQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)NC)C.Cl

Origin of Product

United States

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